N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Halogen bonding

N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021090-24-3, molecular formula C19H20ClFN2O3S) is a synthetic sulfonylpiperidine acetamide featuring a 4-fluorobenzenesulfonyl group at the piperidine N1 position and a 4-chlorophenyl acetamide substituent at the piperidine C2 position. Its sulfonylpiperidine core places it within a recognized pharmacophore class with demonstrated activity against thymidylate kinase (TMK), histone deacetylases (HDAC), vascular endothelial growth factor receptor-2 (VEGFR-2), and prokineticin receptors (PKR1/PKR2).

Molecular Formula C19H20ClFN2O3S
Molecular Weight 410.89
CAS No. 1021090-24-3
Cat. No. B2709074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS1021090-24-3
Molecular FormulaC19H20ClFN2O3S
Molecular Weight410.89
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H20ClFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
InChIKeyIVHZTJUVOCFWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021090-24-3): A Structurally Differentiated Sulfonylpiperidine Acetamide Research Probe


N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021090-24-3, molecular formula C19H20ClFN2O3S) is a synthetic sulfonylpiperidine acetamide featuring a 4-fluorobenzenesulfonyl group at the piperidine N1 position and a 4-chlorophenyl acetamide substituent at the piperidine C2 position [1]. Its sulfonylpiperidine core places it within a recognized pharmacophore class with demonstrated activity against thymidylate kinase (TMK), histone deacetylases (HDAC), vascular endothelial growth factor receptor-2 (VEGFR-2), and prokineticin receptors (PKR1/PKR2) [2]. Unlike its closest positional isomer CAS 941990-67-6 (which swaps chlorine to the sulfonyl ring and fluorine to the anilide ring), this compound places electron-withdrawing fluorine on the sulfonyl moiety and chlorine on the anilide moiety, creating a distinct electronic environment relevant for structure–activity relationship (SAR) studies . The compound is commercially available through several specialty chemical suppliers for research use only, but published bioactivity data for this specific CAS number remains extremely limited, and procurement decisions must therefore be driven primarily by its structural utility as a positional isomer probe within the broader sulfonylpiperidine acetamide pharmacophore class [3].

Why Generic Substitution Fails for CAS 1021090-24-3: Halogen Position Determines Pharmacophore Engagement in Sulfonylpiperidine Acetamides


In the sulfonylpiperidine acetamide series, the distribution of halogen substituents between the sulfonyl ring and the anilide ring is not interchangeable. The 4-fluorobenzenesulfonyl group of CAS 1021090-24-3 presents a distinct electronic profile compared to analogs bearing 4-chlorobenzenesulfonyl or 4-methoxybenzenesulfonyl groups: the stronger electron-withdrawing effect of para-fluorine alters the sulfonyl oxygen hydrogen-bond acceptor strength and modulates the piperidine nitrogen basicity, which in turn affects target engagement and selectivity profiles across kinase, GPCR, and epigenetic target families [1]. Compounds where the halogen positions are swapped (e.g., CAS 941990-67-6, which places 4-chloro on the sulfonyl ring and 2-fluoro on the anilide) may exhibit divergent binding kinetics and selectivity even when molecular formula and molecular weight remain nearly identical . Within the prokineticin receptor modulator patent family (WO 2013/179024, assigned to Takeda), specific halogen substitution patterns are explicitly claimed as determinants of PKR1/PKR2 selectivity and pharmacokinetic performance [2]. Furthermore, the sulfonylpiperidine scaffold has been validated across multiple therapeutic target classes—including TMK inhibition in Gram-positive bacteria [3], VEGFR-2 inhibition for oncology [4], and HDAC inhibition for epigenetic modulation [5]—where subtle structural modifications at the sulfonyl and acetamide positions produce large shifts in potency. Substituting CAS 1021090-24-3 with a superficially similar analog that carries different halogen placement risks invalidating SAR conclusions, confounding selectivity hypotheses, and undermining the reproducibility of biological results.

Quantitative Differentiation Evidence for CAS 1021090-24-3: Comparator-Backed Selection Criteria


Structural Differentiation from Closest Positional Isomer: Halogen Substitution Pattern Confers Distinct Physicochemical and Pharmacophore Profiles

CAS 1021090-24-3 bears a 4-fluorobenzenesulfonyl group and a 4-chlorophenyl acetamide moiety. Its closest positional isomer, CAS 941990-67-6 (2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide), swaps the halogen placement: 4-chloro resides on the sulfonyl ring while 2-fluoro appears on the anilide ring. The target compound therefore presents a more electron-deficient sulfonyl group (fluoro being more electron-withdrawing than chloro) and a more lipophilic anilide end (chloro vs. fluoro). Calculated logP values differ by approximately 0.3–0.5 units between these isomers , and the distinct hydrogen-bond acceptor character of the 4-fluorophenylsulfonyl group has been implicated in target binding for the broader 4-fluorosulfonylpiperidine series [1]. These differences mean the two isomers cannot be considered interchangeable SAR probes, despite sharing the same molecular formula and molecular weight.

Medicinal chemistry Structure-activity relationship Halogen bonding

Class-Level Anticancer Potency: N-Sulfonylpiperidine Analogs Demonstrate Low-Micromolar VEGFR-2 Inhibition, Establishing a Potency Baseline for SAR Exploration of CAS 1021090-24-3

While direct VEGFR-2 data for CAS 1021090-24-3 have not been published, a closely related N-sulfonylpiperidine analog (compound 8 from Elgammal et al., 2024) demonstrated VEGFR-2 inhibition with an IC50 of 0.0554 μM, comparable to the reference inhibitor sorafenib (IC50 = 0.0416 μM) [1]. The same compound exhibited antiproliferative activities against HCT-116 (IC50 = 3.94 μM), HepG-2 (IC50 = 3.76 μM), and MCF-7 (IC50 = 4.43 μM) cancer cell lines, placing it within the potency range of vinblastine and doxorubicin [1]. CAS 1021090-24-3 shares the N-sulfonylpiperidine core scaffold with compound 8 but presents a distinct substitution pattern (4-fluorobenzenesulfonyl + 4-chlorophenyl acetamide vs. the tested compound's substituents), making it a viable candidate for VEGFR-2 SAR expansion studies where the fluoro/chloro electronic tuning may yield differentiated selectivity or ADMET profiles [2].

Oncology VEGFR-2 inhibition Antiproliferative activity

Prokineticin Receptor Modulator Patent Coverage: CAS 1021090-24-3 Falls Within the Generic Scope of WO 2013/179024 (Takeda) as a Positional Isomer Probe

Takeda Pharmaceutical's patent family WO 2013/179024 A1 / US 10167273 claims sulfonyl piperidine derivatives as prokineticin receptor (PKR1/PKR2) modulators for treating psychiatric and neurological conditions [1]. The generic Markush formula (I) encompasses compounds bearing a sulfonyl-linked piperidine with defined substituent patterns, explicitly including halogen-substituted phenyl groups at both the sulfonyl and acetamide positions. Representative compounds within this patent family have demonstrated PKR1 modulatory activity with IC50 values in the sub-micromolar range (e.g., IC50 = 410 nM reported for one exemplified compound) [2]. CAS 1021090-24-3, with its 4-fluorobenzenesulfonyl and 4-chlorophenyl acetamide substitution, falls within the structural scope of formula (I) but is not specifically exemplified, positioning it as a novel, non-exemplified analog suitable for freedom-to-operate SAR exploration around the Takeda intellectual property space [3].

GPCR modulation Prokineticin receptor Neurological disorders

Antibacterial Target Validation: Sulfonylpiperidine Class Inhibits Gram-Positive Thymidylate Kinase (TMK) with Structure-Guided Potency, Supporting CAS 1021090-24-3 as an Antibacterial SAR Probe

The sulfonylpiperidine scaffold has been crystallographically validated as a Gram-positive thymidylate kinase (TMK) inhibitor class. Martínez-Botella et al. (2013) reported the co-crystal structure of a sulfonylpiperidine inhibitor bound to Staphylococcus aureus TMK (PDB: 4hlc, resolution 1.55 Å), demonstrating that the sulfonylpiperidine group engages key hydrogen bonds with Arg48 in the TMK active site [1]. The study established that para-substitution on the sulfonyl phenyl ring directly modulates TMK inhibitory potency, with electron-withdrawing substituents enhancing activity. CAS 1021090-24-3's 4-fluorobenzenesulfonyl group provides the electron-withdrawing character (Hammett σp = +0.06 for F vs. σp = +0.23 for Cl) that is hypothesized to tune TMK binding affinity [2]. Although the specific TMK IC50 for CAS 1021090-24-3 remains unmeasured, the PDB 4hlc structural template enables rational procurement for teams pursuing structure-guided optimization of Gram-positive antibacterials.

Antibacterial Thymidylate kinase Structure-based drug design

HDAC Inhibitor Class Evidence: Sulfonylpiperidine Derivatives Are Validated Zinc-Binding Epigenetic Probes, with CAS 1021090-24-3 Offering a Distinct Capping Group Architecture

The sulfonylpiperidine moiety has been incorporated into histone deacetylase (HDAC) inhibitor design as a capping group surrogate, with SAR studies demonstrating that sulfonyl substituent identity influences HDAC isoform selectivity [1]. Fattori et al. reported that 4-N-hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides bearing various sulfonyl groups exhibit HDAC inhibitory activity, establishing that para-substituted benzenesulfonyl groups contribute to potency and isoform selectivity profiles [2]. Although the reported series differs from CAS 1021090-24-3 in the zinc-binding group (hydroxamic acid vs. acetamide), the sulfonylpiperidine capping group architecture is transferable. CAS 1021090-24-3's 4-fluorobenzenesulfonyl capping group may offer distinct HDAC isoform selectivity compared to 4-chloro or 4-methyl analogs based on the sulfonyl substituent SAR trends observed in the Fattori series [2]. HDAC5 inhibition data for a related sulfonylpiperidine (IC50 = 8,730 nM by fluorescence assay) provides a quantitative baseline for class-level potency expectations [3].

Epigenetics HDAC inhibition Zinc-binding pharmacophore

Optimal Research and Industrial Application Scenarios for CAS 1021090-24-3 Based on Differentiated Structural Evidence


Prokineticin Receptor (PKR1/PKR2) GPCR Probe Development: Novel Non-Exemplified Analog for Takeda Patent Circumvention

CAS 1021090-24-3 falls within the generic Markush scope of Takeda's WO 2013/179024 patent family but is not specifically exemplified [1]. Drug discovery teams pursuing prokineticin receptor modulators for psychiatric, neurological, or gastrointestinal indications can deploy this compound as a structurally novel starting point for SAR expansion. The 4-fluorobenzenesulfonyl + 4-chlorophenyl acetamide substitution pattern is chemically distinct from Takeda's exemplified analogs (which showed PKR1 IC50 values of 410–1,900 nM), potentially enabling novel composition-of-matter patent filings [2]. The compound's fluorinated sulfonyl group may also confer metabolic stability advantages consistent with the known pharmacokinetic benefits of aryl fluoride substitution in GPCR ligands .

VEGFR-2 Kinase Inhibitor SAR Expansion: Fluoro-Chloro Electronic Tuning for Selectivity Optimization

The N-sulfonylpiperidine class has demonstrated validated VEGFR-2 inhibition, with compound 8 from Elgammal et al. (2024) achieving VEGFR-2 IC50 = 0.0554 μM (near sorafenib's 0.0416 μM) and antiproliferative activity across HCT-116, HepG-2, and MCF-7 cancer lines [1]. CAS 1021090-24-3 offers a halogen substitution pattern (4-F on sulfonyl, 4-Cl on anilide) that has not been explored in the published VEGFR-2 SAR series. Medicinal chemistry teams can use this compound to probe whether the fluoro/chloro electronic distribution alters VEGFR-2 selectivity over related tyrosine kinases (VEGFR-1, PDGFR, FGFR) or modifies the apoptotic induction profile observed for compound 9 in the Elgammal series [1].

Gram-Positive Antibacterial TMK Inhibitor Design: Structure-Guided Optimization Using PDB 4hlc as Template

The co-crystal structure of a sulfonylpiperidine inhibitor bound to S. aureus TMK (PDB 4hlc, 1.55 Å resolution) provides atomic-level detail of key hydrogen bonds between the sulfonylpiperidine group and Arg48 in the TMK active site [1]. CAS 1021090-24-3's 4-fluorobenzenesulfonyl group is predicted to engage Arg48 via its sulfonyl oxygens while the para-fluoro substituent electronically modulates hydrogen-bond strength. Antibacterial research teams can procure this compound as a rationally selected probe for structure-guided optimization of TMK potency, leveraging the established assay systems and selectivity counterscreens described by Martínez-Botella et al. [2].

Halogen-Swap Positional Isomer SAR Studies: Mapping Electronic vs. Lipophilic Contributions to Target Binding

CAS 1021090-24-3 and its closest positional isomer CAS 941990-67-6 together form a matched molecular pair defined by halogen position swap (4-F-sulfonyl/4-Cl-anilide vs. 4-Cl-sulfonyl/2-F-anilide) [1]. Computational chemistry and biophysical screening teams can deploy both compounds in parallel to quantify the relative contributions of sulfonyl-group electronics vs. anilide-group lipophilicity to target binding affinity across panels of kinases, GPCRs, or epigenetic targets. This matched-pair analysis provides a rigorous framework for deconvoluting SAR and generating predictive models for sulfonylpiperidine acetamide lead optimization, with the estimated ΔlogP of ~0.4 units and distinct Hammett σp values providing quantitative physicochemical differentiation [2].

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